1-(4-Chlorophenyl)-3-iodo-1H-pyrazole
Description
1-(4-Chlorophenyl)-3-iodo-1H-pyrazole is a halogenated pyrazole derivative featuring a 4-chlorophenyl group at position 1 and an iodine atom at position 3 of the pyrazole ring. This compound serves as a critical synthetic intermediate due to the iodine atom’s role in facilitating cross-coupling reactions, such as Sonogashira couplings, which enable further functionalization .
Properties
Molecular Formula |
C9H6ClIN2 |
|---|---|
Molecular Weight |
304.51 g/mol |
IUPAC Name |
1-(4-chlorophenyl)-3-iodopyrazole |
InChI |
InChI=1S/C9H6ClIN2/c10-7-1-3-8(4-2-7)13-6-5-9(11)12-13/h1-6H |
InChI Key |
NZBVMUIDGQZEME-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1N2C=CC(=N2)I)Cl |
Origin of Product |
United States |
Preparation Methods
One-Pot Synthesis via Oxidative Iodination of Pyrazol-3-ols
A convenient and efficient one-pot synthesis method for 1-(4-chlorophenyl)-4-iodo-1H-pyrazol-3-ol derivatives, which are closely related to this compound, was reported by Liu et al. This method involves the oxidation and iodination of 1-(4-chlorophenyl)-1,2-dihydropyrazol-3-one intermediates using sodium iodide, hydrogen peroxide (30% solution), and catalytic sulfuric acid in dichloromethane at room temperature.
Procedure Summary:
- A mixture of dichloromethane (10 mL), sulfuric acid (0.01 mol), the intermediate 1-(4-chlorophenyl)-1,2-dihydropyrazol-3-one (0.01 mol), and potassium iodide (0.01 mol) is stirred at room temperature.
- 30% hydrogen peroxide (0.02 mol) is added dropwise.
- The reaction proceeds for 2 hours at room temperature.
- The product crystallizes directly from the reaction mixture.
- After addition of 5% sodium bisulfite solution, the solid is filtered and recrystallized from methanol.
- The product 1-(4-chlorophenyl)-4-iodo-1H-pyrazol-3-ol is obtained in high yield (89%) with a melting point of 177–179 °C.
- The reaction shows optimal yields in dichloromethane compared to other solvents like acetone, methanol, acetonitrile, and ethanol (Table 1 in the source).
- HPLC analysis confirms complete conversion of the intermediate and formation of the iodinated product.
Ferric Chloride Catalyzed Air Oxidation in Acidic Media
A patented industrially scalable method describes the preparation of 1-(4-chlorophenyl)-3-pyrazole alcohols, which are precursors or related compounds to the iodopyrazole derivatives, using ferric chloride as a catalyst and air as the oxidant in acidic solvents such as acetic acid or formic acid.
Procedure Summary:
- Acidic solvent (e.g., 60 g acetic acid) is added to a reaction vessel.
- 1-(4-chlorophenyl)pyrazolidine-3-one (19.66 g, 0.1 mol) and ferric chloride (0.0162–0.81 g depending on embodiment) are added under stirring.
- The mixture is heated to 50–70 °C with air bubbling for 4 hours.
- After reaction completion, most solvent is removed under reduced pressure.
- Water is added to precipitate the product.
- The pH is adjusted to 5–8 (preferably 6–7) with sodium hydroxide solution.
- The product is filtered and obtained with high purity.
Iodine-Promoted Cyclization of Hydrazide and 1,3-Dicarbonyl Compounds
Another approach involves the iodine-promoted synthesis of pyrazoles from oxamic acid thiohydrazide and 1,3-dicarbonyl compounds in the presence of p-toluenesulfonic acid in ethanol.
Comparative Data Table of Preparation Methods
Research Outcomes and Analysis
- The one-pot oxidative iodination method offers a straightforward approach with good yields and operational simplicity, making it suitable for laboratory-scale synthesis.
- The ferric chloride catalyzed air oxidation method is notable for its high yield and purity, cost-effectiveness, and scalability, which are critical for industrial production of 1-(4-chlorophenyl)-3-pyrazole alcohols, potential precursors to iodopyrazoles.
- Iodine-promoted methods provide valuable mechanistic insights into the role of iodine as both oxidant and halogen source in pyrazole synthesis, expanding the toolbox for functionalized pyrazole preparation.
- The choice of solvent, temperature, and catalyst loadings significantly influences the reaction efficiency and product purity.
- The reported melting points and spectroscopic data (e.g., IR, NMR) confirm the identity and purity of the synthesized compounds, supporting reproducibility.
Chemical Reactions Analysis
Types of Reactions: 1-(4-Chlorophenyl)-3-iodo-1H-pyrazole can undergo various chemical reactions, including:
Substitution Reactions: The iodine atom can be replaced by other substituents through nucleophilic substitution reactions.
Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, altering the oxidation state of the pyrazole ring or the substituents.
Coupling Reactions: It can be used in cross-coupling reactions such as Suzuki-Miyaura coupling to form carbon-carbon bonds.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents like sodium azide or potassium cyanide in polar solvents.
Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate.
Coupling Reactions: Palladium catalysts and boronic acids in the presence of bases like potassium carbonate.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, Suzuki-Miyaura coupling can yield biaryl compounds, while nucleophilic substitution can introduce various functional groups.
Scientific Research Applications
1-(4-Chlorophenyl)-3-iodo-1H-pyrazole has several scientific research applications:
Medicinal Chemistry: It is used as a building block for the synthesis of potential pharmaceutical agents, particularly those targeting neurological disorders.
Materials Science: The compound’s unique electronic properties make it suitable for use in organic electronics and optoelectronic devices.
Biological Studies: It serves as a probe in biochemical assays to study enzyme interactions and receptor binding.
Mechanism of Action
The mechanism of action of 1-(4-Chlorophenyl)-3-iodo-1H-pyrazole involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For instance, it may act as an inhibitor or activator of certain enzymes, affecting biochemical pathways .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Halogenated Pyrazole Derivatives
1-(4-Chlorophenyl)-3-phenyl-1H-pyrazol-5(4H)-one
- Structure : Features a 4-chlorophenyl group at position 1, a phenyl group at position 3, and a ketone at position 3.
- Properties: Exhibits planarity with dihedral angles of 18.23° (4-chlorophenyl) and 8.35° (phenyl) relative to the pyrazole core, enabling conjugation and metal ion coordination .
- Comparison : Unlike the iodinated target compound, this derivative’s ketone group enhances its ability to form hydrogen bonds and metal complexes, broadening its utility in coordination chemistry.
5-(4-Chlorophenyl)-1-(2,4-dichlorophenyl)-4-methyl-N-(3-pyridylmethyl)-1H-pyrazole-3-carboxamide
- Structure : Contains multiple halogen substituents (4-Cl, 2,4-diCl) and a carboxamide group.
- Properties: Acts as a potent cannabinoid CB1 receptor antagonist (IC50 = 0.139 nM), highlighting the impact of halogenation and carboxamide groups on receptor binding .
- Comparison : The iodine in the target compound offers distinct reactivity for cross-coupling, whereas the dichlorophenyl and carboxamide groups here optimize pharmacological targeting.
1-[(3-Chloro-4-fluorophenyl)methyl]-3-nitro-1H-pyrazole
Non-Pyrazole Heterocycles with Similar Substituents
(E)-1-(4-Chlorophenyl)-3-p-tolylprop-2-en-1-one (Chalcone Derivative)
- Structure : A chalcone with a 4-chlorophenyl group and p-tolyl substituent.
- Properties :
- Comparison : While structurally distinct from pyrazoles, the 4-chlorophenyl moiety is a common pharmacophore, suggesting shared roles in bioactivity.
1-(4-Chlorophenyl)-N-(furan-2-ylmethyl)-1H-tetrazol-5-amine
- Structure : A tetrazole derivative with a 4-chlorophenyl group and furan-methylamine side chain.
- Properties: Exhibits antimicrobial activity, with crystallographic data showing monoclinic packing influenced by weak C–H···O interactions .
- Comparison : The tetrazole ring offers higher nitrogen content for hydrogen bonding, contrasting with the pyrazole-iodine synergy in the target compound.
Physicochemical and Reactivity Comparisons
Molecular Weight and Halogen Effects
- Iodine vs. Chlorine/Bromine: The iodine atom in the target compound increases molecular weight (vs. Bromine in chalcone derivatives (e.g., (E)-1-(3-bromophenyl)-3-p-tolylprop-2-en-1-one) shows moderate cytotoxicity (IC50 = 42.22 μg/mL), suggesting halogen size and electronegativity modulate bioactivity .
Q & A
Q. What are the established synthetic routes for 1-(4-Chlorophenyl)-3-iodo-1H-pyrazole, and how can reaction conditions be optimized?
A common method involves nucleophilic substitution or condensation reactions using precursors like 1-aryl-5-chloro-pyrazole derivatives. For example, iodination can be achieved via halogen exchange using NaI in polar aprotic solvents under reflux . Optimization includes adjusting stoichiometry (e.g., 1.2–1.5 equivalents of iodide), temperature (80–110°C), and catalyst (e.g., CuI) to improve yield. Solvent choice (e.g., DMF or acetonitrile) also impacts reaction efficiency and purity .
Q. How is the crystal structure of this compound determined, and what key structural features are observed?
Single-crystal X-ray diffraction (SCXRD) is the gold standard. The asymmetric unit typically shows a pyrazole ring substituted at positions 1 and 3 with chlorophenyl and iodo groups, respectively. Dihedral angles between the pyrazole and aromatic rings (e.g., 8–18°) indicate partial conjugation, while intermolecular interactions like C–H⋯O and C–H⋯π stabilize the lattice .
Q. What spectroscopic techniques are essential for characterizing this compound?
- NMR : H and C NMR confirm substitution patterns (e.g., aromatic protons at δ 7.2–7.8 ppm).
- FT-IR : Peaks at 1540–1600 cm (C=N stretching) and 680–750 cm (C–I stretching) validate functional groups.
- Mass Spectrometry : High-resolution MS confirms the molecular ion peak (e.g., [M+H] at m/z 345.92) .
Advanced Research Questions
Q. How can computational modeling complement experimental data for structural analysis?
Density Functional Theory (DFT) calculations (e.g., B3LYP/6-311++G(d,p)) predict bond lengths, angles, and electronic properties. For example, HOMO-LUMO gaps (~4.5 eV) correlate with stability, while Mulliken charges reveal electron-deficient regions at the iodine atom, guiding reactivity studies . SCXRD data (e.g., N–N bond length: 1.36 Å) validate computational models within ±0.02 Å accuracy .
Q. What strategies resolve contradictions in spectroscopic vs. crystallographic data?
Discrepancies between NMR (solution phase) and SCXRD (solid state) often arise from conformational flexibility. For example, dynamic NMR can detect ring puckering in solution, while variable-temperature SCXRD captures thermal motion. Cross-validate using solid-state NMR or Raman spectroscopy .
Q. How does the iodine substituent influence electronic properties and reactivity?
The electron-withdrawing iodine atom increases electrophilicity at the pyrazole C-4 and C-5 positions, facilitating cross-coupling reactions (e.g., Suzuki-Miyaura). UV-Vis spectroscopy shows a redshift (~280 → 310 nm) compared to non-iodinated analogs, indicating enhanced π→π* transitions .
Q. What are the mechanistic insights into its participation in coordination chemistry?
The iodine atom can act as a weak Lewis base, forming complexes with transition metals (e.g., Pd, Cu). X-ray absorption spectroscopy (XAS) reveals Pd–I bond lengths (~2.65 Å) in catalytic intermediates. Such complexes show promise in C–C coupling reactions .
Q. How can photophysical properties be exploited for material science applications?
Time-resolved fluorescence studies reveal a triplet-state lifetime of ~50 ns, suggesting utility in organic LEDs (OLEDs). Incorporation into metal-organic frameworks (MOFs) enhances luminescence quantum yield (e.g., Φ = 0.42) via rigidochromic effects .
Methodological Considerations
Q. How to design experiments for assessing stability under varying conditions?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
